molecular formula C17H18N4O2S B2741947 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034585-80-1

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2741947
CAS No.: 2034585-80-1
M. Wt: 342.42
InChI Key: GQNCFRJOTFFRLP-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and analytical characterization of compounds with similar complex structures are essential in drug discovery and material science. Studies on compounds like "N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide" and its isomers highlight the importance of accurate synthesis routes, identification, and differentiation of isomers for potential pharmacological applications (McLaughlin et al., 2016). The detailed synthesis and characterization process provides a foundation for understanding the chemical properties and potential applications of similarly structured compounds.

Heterocyclic Chemistry

Compounds containing pyrazole, thiophene, and isoxazole rings are of significant interest in heterocyclic chemistry due to their diverse biological activities. Research on thiophenylhydrazonoacetates for synthesizing heterocyclic compounds, such as pyrazoles and isoxazoles, demonstrates the versatility of these heterocycles in drug design and development (Mohareb et al., 2004). Such methodologies could be applicable for designing new derivatives of "N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide" for specific scientific research applications.

Antimicrobial and Anticancer Applications

The incorporation of pyrazole and isoxazole moieties into molecules has been associated with promising antimicrobial and anticancer properties. For instance, the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology indicated potential antibacterial and antifungal activities (Sowmya et al., 2018). This suggests that derivatives of the compound could be explored for similar biological activities.

Drug Metabolism and Stability

Understanding the metabolism and stability of synthetic compounds is crucial for their development as potential therapeutic agents. Studies on the metabolism of synthetic cannabinoids containing pyrazole rings shed light on the biotransformation pathways and thermal stability of such compounds, which is vital for predicting their behavior in biological systems (Franz et al., 2017). This information could be relevant for assessing the pharmacokinetic properties of "this compound" and its analogs.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-8-15(20-23-11)17(22)18-5-6-21-16(12-2-3-12)9-14(19-21)13-4-7-24-10-13/h4,7-10,12H,2-3,5-6H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNCFRJOTFFRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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